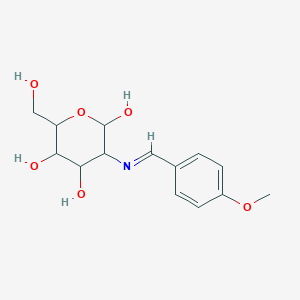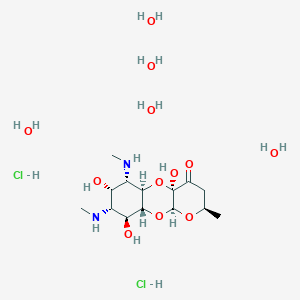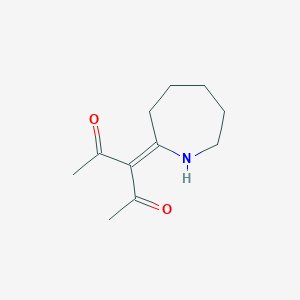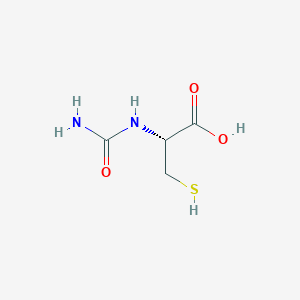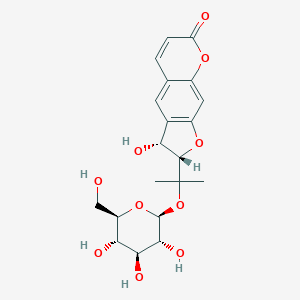
Smyrindioloside
Übersicht
Beschreibung
Smyrindioloside, like many organic compounds, can be synthesized and analyzed through various chemical methods. The study of such compounds involves understanding their synthesis pathways, molecular structure, reactions they may undergo, and both their physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates. For example, the asymmetric total synthesis of similar compounds employs techniques such as organocatalytic reactions. Organocatalysis, using catalysts like (S)-proline, can enable enantioselective intramolecular aldol reactions, a key step in synthesizing certain compounds with high stereoselectivity (Enders, Fronert, Bisschops, & Boeck, 2012).
Molecular Structure Analysis
Determining the molecular structure of organic compounds often involves techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry. These methods can reveal the arrangement of atoms within a molecule and are crucial for understanding the compound's chemical behavior and synthesis.
Chemical Reactions and Properties
The reactivity of organic compounds like Smyrindioloside is influenced by their functional groups. Studies on similar compounds have explored their behavior in various chemical reactions, including how they interact with catalysts and reactants under different conditions. For instance, the use of pyrite in the electro-Fenton process for oxidation of organic compounds illustrates the role of catalysis in enhancing chemical reactions (Barhoumi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Clinical Drug Development : Smyrindioloside is used in clinical studies for the development of new drugs, playing a role in the transition from bench research to bedside applications (Bodenheimer, 2000).
Treatment for Spinal Muscular Atrophy : It shows promise as a drug for treating spinal muscular atrophy (SMA), a severe childhood neuromuscular disease (Rigo et al., 2012).
Synthesis for Coumarin Assembly : It has been synthesized through an organocatalytic asymmetric synthesis method, leading to the development of a new mild coumarin assembly (Enders et al., 2012).
Immunomodulatory Activity : Smyrindioloside derivative SMTG-d3 has shown higher antitumor immunological activity than total ginsenosides, promoting T lymphocyte proliferation and enhancing NK cell activity (Guo et al., 2023).
Metabolism-Based Anticancer Agent : As part of a combination therapy (SM-88), it demonstrates safety, tolerability, and efficacy in subjects with advanced metastatic cancer (Stega et al., 2019).
Anti-Diabetic Activities : Salvia miltiorrhiza (SM), which contains Smyrindioloside, has shown anti-diabetic activities in preclinical experiments and clinical trials (Jia et al., 2019).
Oxidative Stress Reduction : Stobadine dipalmitate (STB), related to Smyrindioloside, is more effective than SMe1 in reducing oxidative stress in adjuvant arthritis (Poništ et al., 2010).
Cancer Research : SMC tissue repositories, which include Smyrindioloside, provide essential tools for cancer research, aiding in targeted therapy development, accelerating basic research, and supporting the development of novel diagnostic tools (Cohen et al., 2013).
Pancreatic Cancer Treatment : In a study of pancreatic ductal adenocarcinoma, SM-88 (containing Smyrindioloside) showed unconfirmed monotherapy effect with minimal toxicity (Ocean et al., 2019).
Eigenschaften
IUPAC Name |
(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNFWKZLQAVTH-LDCXIIFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109563 | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smyrindioloside | |
CAS RN |
87592-77-6 | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



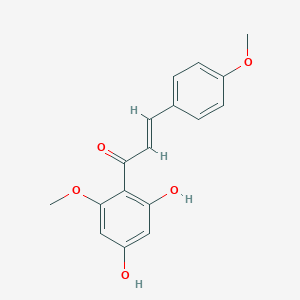
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
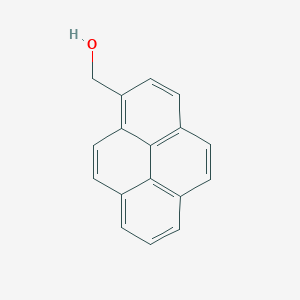
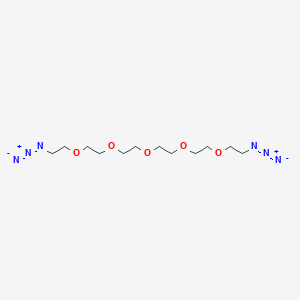
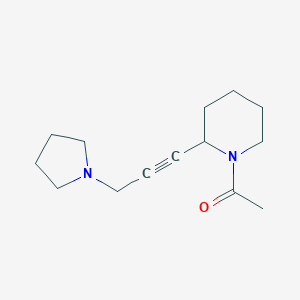
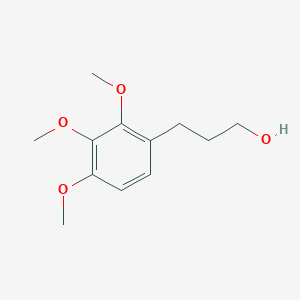

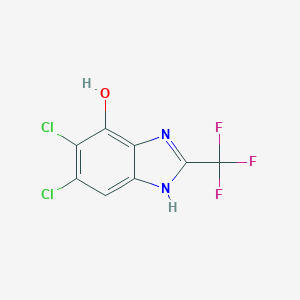
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
